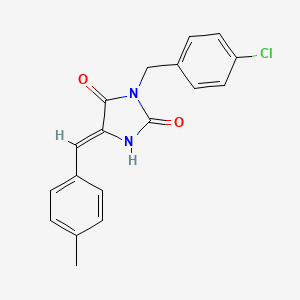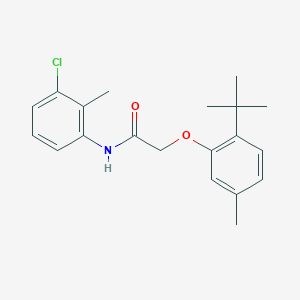![molecular formula C18H17ClN2S B5570615 2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)
2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-[(4-chlorobenzyl)thio]-4,6,7-trimethoxyquinazoline and related derivatives typically involves nucleophilic substitution reactions, starting from chloroquinazoline precursors. For instance, derivatives of 4-aminoquinazoline have been prepared by reacting 6,7,8-trimethoxy-4-chloroquinazoline with aryl or benzyl amines, indicating a method that could be adapted for the synthesis of the compound (Liu et al., 2007). Another approach involves the synthesis of chloroquinazolines from natural precursors like gallic acid, followed by reactions with amines (Liu et al., 2007).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including 2-[(4-chlorobenzyl)thio]-4,6,7-trimethoxyquinazoline, is typically confirmed using various spectroscopic techniques such as IR, NMR (1H, 13C), and mass spectrometry. X-ray diffraction analysis has also been used to determine the crystal and molecular structure of related compounds, providing detailed insights into their geometric and electronic structures (Han et al., 2011).
Chemical Reactions and Properties
Quinazoline derivatives undergo a range of chemical reactions, reflecting their reactivity and functional versatility. These compounds can participate in substitution reactions, cyclization, and interactions with nucleophiles. The chemical behavior under different conditions can be explored to optimize nucleophilic substitution at specific positions on the quinazoline nucleus, as demonstrated in the synthesis of various quinazoline derivatives (Ramírez et al., 2020).
Physical Properties Analysis
The physical properties of 2-[(4-chlorobenzyl)thio]-4,6,7-trimethoxyquinazoline, such as solubility, melting point, and crystallinity, are essential for its application and handling. While specific data on this compound may not be readily available, related quinazoline derivatives exhibit diverse physical properties influenced by their molecular structure and substituents. The synthesis method and conditions can significantly affect the yield and purity of the compound, as seen in the preparation of benzyloxy-quinazolines (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their potential biological applications. Studies on similar compounds have shown a range of activities, such as antiproliferative effects against cancer cells, highlighting the importance of understanding the chemical properties of these compounds for further application (Liu et al., 2007).
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cells. For instance, a study on novel N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds showed weaker anticancer activity compared to the reference standard drug PD153035, indicating the significance of structural modification on biological activity (Gang Liu et al., 2007).
Antibacterial and Antifungal Applications
Thio- and oxazepino[7,6-b]quinolines derived from cyclocondensation of 2-chloroquinoline-3-carbaldehydes showed moderate to good antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Hoda Hamidi et al., 2015).
Anticonvulsant and Antimicrobial Activities
Quinazolinone derivatives have been synthesized to study their anticonvulsant and antimicrobial activities. Some derivatives exhibited broad-spectrum activity against tested Gram-positive bacteria, Gram-negative bacteria, and fungi, as well as potent anticonvulsant activity (A. Rajasekaran et al., 2013).
Anti-Plasmodial Activity
Quinazoline derivatives have also been investigated for their antiplasmodial potential against Plasmodium falciparum strains, with some compounds revealing promising selectivity indexes for human cells, which could lead to the development of new treatments for malaria (P. Verhaeghe et al., 2008).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,6,7-trimethylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-11-8-16-13(3)20-18(21-17(16)9-12(11)2)22-10-14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELUOVBXRXFYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)



![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)